molecular formula C17H27NO3 B13336420 2-[(1-Adamantylcarbonyl)amino]-3-methylpentanoic acid

2-[(1-Adamantylcarbonyl)amino]-3-methylpentanoic acid

Cat. No.: B13336420
M. Wt: 293.4 g/mol
InChI Key: BXICSCMKJQFXMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Adamantylcarbonyl)amino]-3-methylpentanoic acid typically involves the reaction of adamantylcarbonyl chloride with 3-methylpentanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely follows similar routes as laboratory preparation, with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-[(1-Adamantylcarbonyl)amino]-3-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(1-Adamantylcarbonyl)amino]-3-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of protein-ligand interactions due to its stable structure.

    Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[(1-Adamantylcarbonyl)amino]-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid framework that enhances binding affinity and specificity. This compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-[(1-Adamantylcarbonyl)amino]-3-methylpentanoic acid is unique due to its combination of the adamantane structure with both amide and carboxylic acid functionalities. This dual functionality allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C17H27NO3

Molecular Weight

293.4 g/mol

IUPAC Name

2-(adamantane-1-carbonylamino)-3-methylpentanoic acid

InChI

InChI=1S/C17H27NO3/c1-3-10(2)14(15(19)20)18-16(21)17-7-11-4-12(8-17)6-13(5-11)9-17/h10-14H,3-9H2,1-2H3,(H,18,21)(H,19,20)

InChI Key

BXICSCMKJQFXMC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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